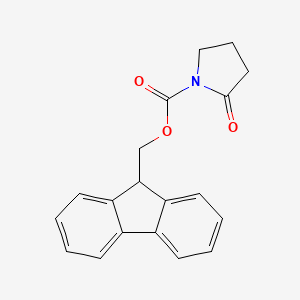

(9H-芴-9-基)甲基 2-氧代吡咯烷-1-羧酸酯

描述

“(9H-Fluoren-9-yl)methyl 2-oxopyrrolidine-1-carboxylate” is an organic compound . It has a molecular formula of C19H15NO5 . It is commonly used in peptide synthesis in solid-phase synthesis .

Synthesis Analysis

The specific synthetic method may vary, but a typical method involves reacting glycylaldehyde with Fmoc-OSu (Fmoc hydroxysuccinimidyl carbonate) followed by alkaline treatment to obtain the desired product .Molecular Structure Analysis

The InChI code for this compound is 1S/C19H17NO3/c21-18-10-5-11-20(18)19(22)23-12-17-15-8-3-1-6-13(15)14-7-2-4-9-16(14)17/h1-4,6-9,17H,5,10-12H2 .Physical and Chemical Properties Analysis

This compound is a white to yellow solid . It has a molecular weight of 307.35 . It has good solubility and is soluble in some organic solvents such as dimethyl sulfoxide (DMSO) and chloroform .科学研究应用

固相肽合成 (SPPS)

N-FMOC-2-吡咯烷酮: 在SPPS中被广泛使用,它用作氨基酸的Nα-保护基团。 Fmoc基团对碱不稳定,可以在温和的碱性条件下脱除,这对于在固相载体上逐步构建肽链至关重要 。这种方法彻底改变了肽和蛋白质的合成,使人们能够创造用于治疗用途的复杂生物分子。

生物活性分子的合成

吡咯烷酮核是许多生物活性分子中的关键结构单元N-FMOC-2-吡咯烷酮被用作合成各种药物剂的构建单元,表现出广泛的生物活性,包括抗菌、抗真菌、抗癌和抗惊厥作用 .

安全和危害

作用机制

Target of Action

The primary target of (9H-Fluoren-9-yl)methyl 2-oxopyrrolidine-1-carboxylate, also known as N-FMOC-2-Pyrrolidinone, is the amino group in peptide synthesis . The compound acts as a protecting group for the amino functionality during peptide synthesis .

Mode of Action

(9H-Fluoren-9-yl)methyl 2-oxopyrrolidine-1-carboxylate interacts with its targets by forming a covalent bond with the amino group in the peptide chain . This interaction protects the amino group from unwanted side reactions during the synthesis process .

Biochemical Pathways

The compound affects the peptide synthesis pathway. It is used in the step of adding amino acids to a growing peptide chain. By protecting the amino group, it ensures that the peptide chain grows in the desired sequence without disruption from side reactions .

Pharmacokinetics

It is known to be stable at room temperature, which suggests it has good stability and shelf-life .

Result of Action

The molecular effect of (9H-Fluoren-9-yl)methyl 2-oxopyrrolidine-1-carboxylate’s action is the successful synthesis of peptides with the correct sequence . On a cellular level, these peptides can then go on to perform their intended functions, whether that be as enzymes, hormones, or other types of proteins.

Action Environment

Environmental factors such as temperature and pH can influence the action, efficacy, and stability of (9H-Fluoren-9-yl)methyl 2-oxopyrrolidine-1-carboxylate. For instance, it is stable at room temperature, suggesting that it can withstand typical laboratory conditions . .

属性

IUPAC Name |

9H-fluoren-9-ylmethyl 2-oxopyrrolidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17NO3/c21-18-10-5-11-20(18)19(22)23-12-17-15-8-3-1-6-13(15)14-7-2-4-9-16(14)17/h1-4,6-9,17H,5,10-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYEFVOAGFGOPPJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-{1-[(4-Fluorobenzene)sulfonyl]piperidin-3-yl}-3-phenylpropanamide](/img/structure/B1449503.png)

![3-[(Furan-2-yl)methyl]azetidine hydrochloride](/img/structure/B1449507.png)

![N-[2-chloro-6-nitro-4-(trifluoromethyl)phenyl]acetamide](/img/structure/B1449511.png)

![1-Benzyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol](/img/structure/B1449523.png)

![N'-[Thien-2-ylmethylene]imidazo[1,2-a]pyridine-7-carbohydrazide](/img/structure/B1449526.png)